Cas no 910385-92-1 (2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine)

2-3-Fluoro-4-(morpholin-4-yl)phenylethan-1-amine is a fluorinated aromatic amine derivative featuring a morpholine substituent, which enhances its utility in medicinal chemistry and pharmaceutical research. The fluorine atom at the 2- or 3-position introduces electronic and steric effects that can influence binding affinity and metabolic stability, making it a valuable intermediate for drug discovery. The morpholine moiety contributes to improved solubility and pharmacokinetic properties. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and CNS-targeting agents, due to its structural versatility. Its well-defined purity and stability ensure reliable performance in synthetic applications.
2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine structure
910385-92-1 structure
商品名:2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine
CAS番号:910385-92-1
MF:C12H17FN2O
メガワット:224.274586439133
MDL:MFCD08450371
CID:4664776
PubChem ID:63784903

2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
    • Benzeneethanamine, 3-fluoro-4-(4-morpholinyl)-
    • 2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine
    • MDL: MFCD08450371
    • インチ: 1S/C12H17FN2O/c13-11-9-10(3-4-14)1-2-12(11)15-5-7-16-8-6-15/h1-2,9H,3-8,14H2
    • InChIKey: JSZBKGXHHJOSCC-UHFFFAOYSA-N
    • ほほえんだ: C1(CCN)=CC=C(N2CCOCC2)C(F)=C1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 361.9±42.0 °C at 760 mmHg
  • フラッシュポイント: 172.7±27.9 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine セキュリティ情報

2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-207712-0.25g
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95.0%
0.25g
$315.0 2025-02-20
Enamine
EN300-207712-5.0g
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95.0%
5.0g
$1862.0 2025-02-20
Enamine
EN300-207712-0.5g
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95.0%
0.5g
$501.0 2025-02-20
Enamine
EN300-207712-10.0g
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95.0%
10.0g
$2762.0 2025-02-20
Enamine
EN300-207712-0.05g
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95.0%
0.05g
$149.0 2025-02-20
Enamine
EN300-207712-5g
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95%
5g
$1862.0 2023-09-16
Aaron
AR01BARB-10g
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95%
10g
$3823.00 2024-07-18
A2B Chem LLC
AW05675-250mg
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95%
250mg
$367.00 2024-05-20
1PlusChem
1P01BAIZ-50mg
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95%
50mg
$201.00 2025-03-19
A2B Chem LLC
AW05675-5g
2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
910385-92-1 95%
5g
$1995.00 2024-05-20

2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine 関連文献

2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amineに関する追加情報

Compound CAS No. 910385-92-1: 2,3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine

The compound with CAS No. 910385-92-1, commonly referred to as 2,3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a morpholine substituent, making it a valuable molecule for research and development purposes.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery, particularly due to their ability to modulate pharmacokinetic properties such as solubility and bioavailability. The presence of the fluorine atoms at the 2 and 3 positions of the phenyl ring in this compound suggests that it may exhibit enhanced stability and selectivity in biological systems. Additionally, the morpholine group attached at the 4 position introduces a nitrogen-containing heterocycle, which can contribute to hydrogen bonding and other intermolecular interactions, further enhancing its potential as a bioactive molecule.

One of the most promising applications of 2,3-fluoro-4-(morpholin-4-yphenylethanamine lies in its potential as a lead compound for the development of novel therapeutic agents. Researchers have been exploring the role of such compounds in targeting various disease states, including neurodegenerative disorders, cancer, and inflammatory conditions. The morpholine moiety has been shown to play a critical role in modulating the activity of certain enzymes and receptors, making this compound a valuable tool in medicinal chemistry.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The introduction of fluorine atoms at specific positions requires precise control over reaction conditions to ensure regioselectivity and yield. Recent advancements in catalytic methods and green chemistry have made it possible to synthesize this compound more efficiently while minimizing environmental impact.

From an analytical standpoint, the characterization of CAS No. 910385-92 has been carried out using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular structure, confirming the presence of the fluorine atoms and the morpholine group in their respective positions. Such detailed structural information is crucial for understanding the compound's behavior in different chemical and biological environments.

Looking ahead, the integration of machine learning algorithms into chemical research has opened new avenues for predicting the properties of compounds like 2,3-fluoro-morpholinophenylethanamine. By analyzing large datasets of related compounds, researchers can now make informed predictions about its potential biological activity, toxicity profiles, and metabolic pathways. This approach not only accelerates drug discovery but also reduces costs associated with experimental testing.

In conclusion, CAS No. 91038592 represents a significant advancement in organic chemistry with broad implications for both academic research and industrial applications. Its unique structure and functional groups make it an ideal candidate for exploring new therapeutic strategies while adhering to the principles of sustainability and innovation.

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